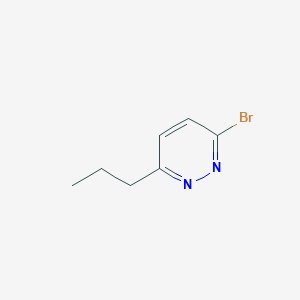

3-Bromo-6-propylpyridazine

Description

3-Bromo-6-propylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a bromine atom at the 3-position and a linear propyl group (-CH₂CH₂CH₃) at the 6-position. Its structure confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is often explored in structure-activity relationship (SAR) studies to optimize pharmacological profiles in drug discovery.

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

3-bromo-6-propylpyridazine |

InChI |

InChI=1S/C7H9BrN2/c1-2-3-6-4-5-7(8)10-9-6/h4-5H,2-3H2,1H3 |

InChI Key |

BXXAJFFKHNFQEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-6-(pyridin-2-yl)pyridazine

- Structural Difference : Replaces the propyl group with a pyridine ring at position 6.

- Higher polarity compared to 3-bromo-6-propylpyridazine, likely reducing lipophilicity (calculated logP difference: ~1.2 units lower).

- Applications : Used in medicinal chemistry for designing kinase inhibitors and antimicrobial agents due to its dual heteroaromatic system .

3-Bromo-6-isopropylpyridazine hydrobromide

- Structural Difference : Features a branched isopropyl group (-CH(CH₃)₂) at position 6 and exists as a hydrobromide salt.

- Hydrobromide salt form improves aqueous solubility (estimated 2–3× higher than neutral analogs), advantageous for crystallography and formulation .

- Applications : Primarily employed as a synthetic intermediate in multi-step reactions requiring enhanced stability.

3-Bromo-6-chloro-imidazo[1,2-a]pyridine Derivatives

- Structural Difference : Fused imidazo-pyridine/pyridazine systems with chloro and bromo substituents.

- Key Properties: Chlorine’s electronegativity increases electrophilicity at adjacent positions, enabling regioselective functionalization .

- Applications : Explored in anticancer and antiviral research due to their ability to intercalate DNA or inhibit viral proteases .

Comparative Data Table

Research Findings and Implications

- Reactivity : The propyl group in this compound offers a balance between lipophilicity and steric accessibility, making it more versatile in cross-coupling reactions than bulkier analogs like the isopropyl derivative .

- Biological Activity : Pyridine-substituted analogs (e.g., 3-bromo-6-(pyridin-2-yl)pyridazine) exhibit superior bioactivity in early-stage antimicrobial screens compared to alkyl-substituted variants, likely due to enhanced target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.